Home > Products > Screening Compounds P97318 > N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide -

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

Catalog Number: EVT-3163084
CAS Number:
Molecular Formula: C21H23N5O3S
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Filgotinib-d4 is intended for use as an internal standard for the quantification of filgotinib by GC- or LC-MS. Filgotinib is a JAK1 inhibitor (IC50 = 10 nM). It is selective for JAK1 over JAK3 (IC50 = 810 nM) but also inhibits JAK2 and tyrosine kinase 2 (Tyk2; IC50s = 28 and 116 nM, respectively), as well as Abl, FLT1, -3 and -4, FMS, Mer, and TBK1 activity by greater than 35% in a panel of 177 tyrosine kinases at 1 µM. Filgotinib inhibits IL-6-induced phosphorylation of STAT1 in CD4+ T cells with an IC50 value of 629 nM in isolated human whole blood. It reduces hind paw macrophage and T cell infiltration and bone erosion in a rat model of collagen-induced arthritis when administered at doses ranging from 0.1 to 30 mg/kg per day for 15 days.

Classification

Filgotinib-d4 is classified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways involved in inflammation and immune responses. Its primary applications are in research settings focused on inflammatory diseases and conditions where JAK1 inhibition may be beneficial.

Synthesis Analysis

The synthesis of N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide involves several key steps:

  1. Starting Material: The synthesis begins with Filgotinib or its intermediates.
  2. Deuteration Process: Deuterium incorporation can be achieved through:
    • Catalytic Exchange Reactions: Utilizing catalysts that facilitate the exchange of hydrogen atoms for deuterium.
    • Deuterated Reagents: Employing deuterated solvents or reagents during reactions.
  3. Purification: After synthesis, the product undergoes purification using chromatography techniques to ensure high purity and yield.

The specific conditions for each reaction step may vary based on the reagents used and desired purity levels.

Molecular Structure Analysis

The molecular formula of Filgotinib-d4 is C21H19D4N5O3S\text{C}_{21}\text{H}_{19}\text{D}_{4}\text{N}_{5}\text{O}_{3}\text{S} with a molecular weight of approximately 429.53 g/mol. The structure consists of:

  • A cyclopropane ring.
  • A triazole-pyridine moiety.
  • A thiomorpholine group with a dioxido functionality.

The presence of deuterium (D) atoms in place of hydrogen (H) enhances the compound's stability and aids in analytical detection methods such as mass spectrometry.

Chemical Reactions Analysis

Filgotinib-d4 can participate in various chemical reactions:

  1. Oxidation: This may involve reactions with oxidizing agents like hydrogen peroxide or potassium permanganate to produce hydroxylated or ketone derivatives.
  2. Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, leading to alcohols or amines.
  3. Substitution Reactions: Functional groups can be substituted under specific conditions using appropriate catalysts and solvents.

These reactions are critical for modifying the compound for various research applications.

Mechanism of Action

Filgotinib-d4 functions primarily as a selective inhibitor of Janus kinase 1 (JAK1). The mechanism involves:

  • Inhibition of JAK1 leads to decreased phosphorylation of signal transducer and activator of transcription (STAT) proteins.
  • This results in reduced inflammatory cytokine signaling pathways that are typically activated in autoimmune diseases.

In vitro studies have shown that Filgotinib has an IC50 value for JAK1 inhibition around 10 nM and exhibits selectivity over other kinases such as JAK3 and JAK2.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Density: Approximately 1.5±0.1 g cm31.5\pm 0.1\text{ g cm}^3.
  • LogP: 0.79 indicates moderate lipophilicity.
  • Solubility: Soluble in DMSO and acetonitrile:methanol mixtures.

These properties are essential for understanding the compound's behavior in biological systems and its potential for therapeutic applications.

Applications

Filgotinib-d4 is primarily used in:

  • Pharmacokinetic Studies: As an internal standard for quantifying Filgotinib levels using gas chromatography or liquid chromatography coupled with mass spectrometry.
  • Research on Inflammatory Diseases: It aids in understanding the metabolic pathways of JAK inhibitors and their effects on immune responses.

This compound provides valuable insights into drug development processes for conditions such as rheumatoid arthritis and other inflammatory disorders.

Properties

Product Name

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

IUPAC Name

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide

Molecular Formula

C21H23N5O3S

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2

InChI Key

RIJLVEAXPNLDTC-LZMSFWOYSA-N

SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.